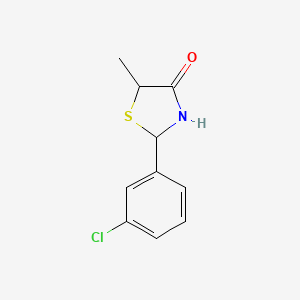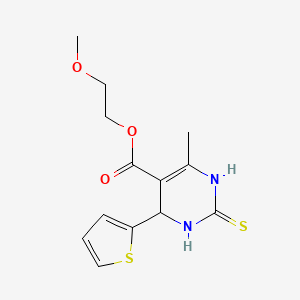
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have biological activities such as anticancer, antiviral, and antioxidant properties.
Mécanisme D'action
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide generates ROS by undergoing a redox-cycling reaction, where it is reduced to its semiquinone form by accepting an electron from NAD(P)H or other reducing agents. The semiquinone form of this compound can then react with oxygen to form superoxide anion (O2-), which can further react with other molecules to form other ROS such as hydrogen peroxide (H2O2) and hydroxyl radical (OH). The generation of ROS by this compound can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
This compound-induced oxidative stress has been shown to have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and upregulating pro-apoptotic proteins such as Bax and caspases. This compound can also induce autophagy, a cellular process that degrades damaged organelles and proteins, by activating the AMPK/mTOR pathway. In addition, this compound can induce inflammation by activating the NF-κB pathway and upregulating pro-inflammatory cytokines such as IL-1β and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be obtained in high purity and yield. This compound can generate ROS in a controlled and dose-dependent manner, which allows for the study of the effects of oxidative stress on cellular processes. However, this compound also has some limitations. It can induce non-specific effects such as DNA damage and protein oxidation, which can complicate the interpretation of the results. In addition, this compound-induced ROS can activate various signaling pathways, which can make it difficult to determine the specific effects of ROS on cellular processes.
Orientations Futures
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been widely used in scientific research, and there are several future directions for its application. One area of research is the development of novel therapeutic strategies based on this compound-induced oxidative stress. This compound can be used to selectively induce apoptosis in cancer cells, which can be combined with other anticancer therapies to enhance their efficacy. This compound can also be used to induce autophagy, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the role of ROS in aging and age-related diseases. This compound can be used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular aging and senescence. Overall, this compound is a valuable tool for scientific research and has the potential to lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dimethoxyaniline with 4-methoxy-2-nitrobenzoic acid in the presence of thionyl chloride. The resulting product is then reacted with 4-chloroquinoline-2-carboxylic acid in the presence of triethylamine to yield this compound. The synthesis method of this compound has been well-established in the literature, and the compound can be obtained in high purity and yield.
Applications De Recherche Scientifique
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively used in scientific research as a redox-cycling agent, which generates reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in cellular signaling and homeostasis, and their dysregulation has been implicated in various diseases such as cancer, neurodegeneration, and cardiovascular diseases. This compound has been used to study the role of ROS in these diseases and to develop novel therapeutic strategies.
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-32-15-9-11-21(23(12-15)28(30)31)27-25(29)19-14-22(26-20-7-5-4-6-17(19)20)18-10-8-16(33-2)13-24(18)34-3/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMFVYLWOKHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)

![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)